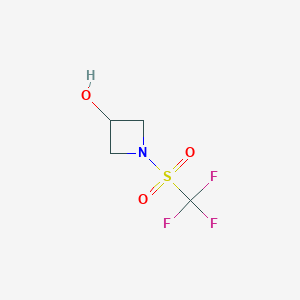

1-Trifluoromethanesulfonylazetidin-3-ol

Description

1-Trifluoromethanesulfonylazetidin-3-ol (CAS: 1339116-75-4) is a fluorinated azetidine derivative characterized by a trifluoromethanesulfonyl (-SO₂CF₃) group attached to the nitrogen atom of the azetidin-3-ol ring. This compound is classified as a specialty chemical, historically supplied by CymitQuimica but currently listed as discontinued . Its molecular formula is C₃H₆F₃NO₃S, with a molar mass of 193.07 g/mol.

Properties

IUPAC Name |

1-(trifluoromethylsulfonyl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO3S/c5-4(6,7)12(10,11)8-1-3(9)2-8/h3,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSJNHGOGMOKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Trifluoromethanesulfonylazetidin-3-ol can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonyl azide with azetidin-3-ol under controlled conditions. The reaction typically requires a solvent such as dichloromethane or toluene and is conducted at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 1-Trifluoromethanesulfonylazetidin-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Addition Reactions: It can react with alkenes and alkynes to form addition products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield trifluoromethanesulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

1-Trifluoromethanesulfonylazetidin-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethanesulfonyl groups into target molecules.

Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 1-Trifluoromethanesulfonylazetidin-3-ol involves its interaction with molecular targets through its trifluoromethanesulfonyl group. This group is highly electron-withdrawing, which enhances the compound’s reactivity and ability to form stable complexes with various substrates. The pathways involved in its action include nucleophilic substitution and addition reactions, which facilitate the formation of new chemical bonds .

Comparison with Similar Compounds

Molecular Structure and Physicochemical Properties

The table below compares structural features and key properties of 1-Trifluoromethanesulfonylazetidin-3-ol with analogous azetidin-3-ol derivatives:

Key Observations:

- Lipophilicity: Aromatic substituents (e.g., benzo[d]thiazol in CAS 1421468-62-3) increase lipophilicity, whereas polar groups like -NH₂ (CAS 2090612-09-0) improve aqueous solubility .

- Molecular Weight: The target compound has a lower molar mass than benzo[d]thiazol derivatives, which may enhance membrane permeability .

Biological Activity

1-Trifluoromethanesulfonylazetidin-3-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a trifluoromethanesulfonyl group attached to an azetidin-3-ol moiety. The molecular formula is , with a molecular weight of approximately 201.14 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The trifluoromethanesulfonyl group may enhance its lipophilicity, allowing for better membrane penetration and disruption of bacterial cell walls.

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. It appears to induce apoptosis in certain cancer cell lines, potentially through the activation of caspase pathways.

Research Findings and Case Studies

Recent studies have explored the biological activity of this compound in various contexts:

-

Antimicrobial Studies : In vitro testing demonstrated that the compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. The results are summarized in Table 1.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 10 Escherichia coli 50 - Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that treatment with this compound resulted in a dose-dependent decrease in viability in MCF-7 breast cancer cells. The IC50 was determined to be approximately 25 µM after 48 hours of exposure.

- Mechanistic Insights : Further investigations revealed that the compound activates the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Toxicity and Safety Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In animal models, acute toxicity studies indicated no significant adverse effects at doses up to 200 mg/kg. However, long-term studies are necessary to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.